2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H17ClN2 and a molecular weight of 284.78 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes a quinoline core substituted with amino, methyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride typically involves the reaction of appropriate quinoline derivatives with amines under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality . The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity and influencing various cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-phenylquinoline
- 5,7-Dimethylquinoline
- 3-Phenylquinoline
Uniqueness
2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in research and industrial applications where specific reactivity and functionality are required.
Properties
CAS No. |
1171149-10-2 |
---|---|
Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
5,7-dimethyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-11;/h3-10H,1-2H3,(H2,18,19);1H |
InChI Key |
RFKOFNATNMIZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)N)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.